molecular formula C22H26ClN3O4S B3700303 1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide

1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide

Cat. No.: B3700303
M. Wt: 464.0 g/mol
InChI Key: SKUUHJDXJKOKKP-UHFFFAOYSA-N
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Description

1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the chlorophenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions.

    Formation of the carboxamide group: This is typically done through amidation reactions using carboxylic acids or their derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group.

    1-[2-[(3-Chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-16-5-7-20(8-6-16)31(29,30)26(14-17-3-2-4-19(23)13-17)15-21(27)25-11-9-18(10-12-25)22(24)28/h2-8,13,18H,9-12,14-15H2,1H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUUHJDXJKOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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